ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is a complex organic compound known for its multifaceted utility in various scientific fields. It is particularly distinguished by its intricate molecular structure, which allows it to participate in a wide array of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate typically involves multiple steps starting with readily available precursors. The initial stages often include the formation of the dioxo-tetrahydroisoindole ring system followed by successive functional group interconversions and condensations to append the methylpentanamido and benzoate groups. Key reagents in these synthetic routes may include strong bases, nucleophiles, and protecting groups to control the chemoselectivity and regioselectivity of the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is often optimized for scalability. This involves streamlined processes using continuous flow reactors to minimize reaction times and enhance yields. Catalysts and high-throughput screening techniques are employed to identify the most efficient reaction pathways and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate undergoes a range of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions may involve halides and nucleophiles under controlled pH and temperature conditions to ensure selectivity.
Major Products Formed: The reactions can yield a variety of products, depending on the reaction conditions. Oxidation might lead to the introduction of additional carbonyl functionalities, whereas reduction could simplify the molecule by removing such groups. Substitution reactions can result in the replacement of specific moieties with desired functional groups, thereby tailoring the molecule’s properties for specific applications.
Scientific Research Applications
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate is extensively used in scientific research due to its versatile chemical nature:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biochemical interactions and effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties and mechanisms of action.
Industry: : Utilized in the manufacture of specialized materials and chemical products.
Mechanism of Action
The compound’s effects are mediated through specific molecular targets and pathways. It may interact with enzymes or receptors, thereby modulating their activity. The exact mechanisms depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-4-methylpentanamido)benzoate stands out due to its unique combination of functional groups, which confer distinct reactivity and properties.
Similar Compounds Include:
Ethyl 4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindolin-2-yl)-4-methylpentanamido)benzoate
Ethyl 4-(2-(tetrahydroisoindolyl)-4-methylpentanamido)benzoate
N-(2-(1,3-dioxoisoindolinyl)-4-methylpentanamido)benzoate
Each of these compounds shares structural similarities but differs in specific substituents or functional groups, affecting their chemical behavior and applications.
By understanding the unique properties and diverse applications of this compound, researchers can better harness its potential in various scientific domains.
Properties
IUPAC Name |
ethyl 4-[[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-31-24(30)14-7-9-17(10-8-14)25-21(27)18(11-13(2)3)26-22(28)19-15-5-6-16(12-15)20(19)23(26)29/h5-10,13,15-16,18-20H,4,11-12H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISFDOMZXOEMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.